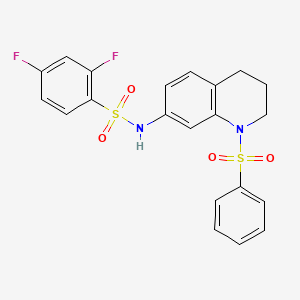

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound that finds applications in various scientific fields. Known for its unique structural characteristics, this compound has garnered attention due to its potential in medicinal and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. These processes include:

Initial Formation of Tetrahydroquinoline Derivative: : Starting with a suitable quinoline derivative, various reduction methods such as catalytic hydrogenation can be employed to form the tetrahydroquinoline backbone.

Phenylsulfonyl Addition: : The introduction of the phenylsulfonyl group is often achieved through sulfonylation reactions. This can be done by reacting with sulfonyl chlorides in the presence of a base.

Difluorination: : Finally, difluorination of the benzene ring can be accomplished using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

In an industrial setting, the production might employ continuous flow reactors for more efficient handling of reactions, ensuring consistency in product yield and quality. The process could involve:

Bulk Reduction and Sulfonylation: : Utilizing large-scale reactors for reduction and sulfonylation steps.

Fluorination in Controlled Environments: : Ensuring fluorination reactions are carried out in specialized facilities to handle the potentially hazardous reagents and conditions.

化学反应分析

Types of Reactions

This compound can undergo a variety of chemical reactions:

Oxidation: : Potential oxidation of the tetrahydroquinoline ring, producing quinoline derivatives.

Reduction: : Reduction reactions, especially focusing on the nitro groups if present, leading to amine functionalities.

Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate or chromic acid for oxidation reactions.

Reducing Agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst for reduction processes.

Substitution Reactions: : Typically involving reagents like halogens, nucleophiles (e.g., amines, alkoxides) under controlled temperature and pressure conditions.

Major Products Formed

Oxidation of the compound often yields quinoline or its derivatives.

Reduction reactions typically result in amine derivatives.

Substitution reactions produce various substituted benzene or quinoline compounds.

科学研究应用

This compound has numerous applications across different scientific domains:

Chemistry: : Utilized in synthesizing more complex molecules and studying reaction mechanisms.

Medicine: : Possible uses in the development of pharmaceuticals, particularly in targeting specific proteins or pathways involved in diseases.

Industry: : Employed in materials science for developing new materials with unique properties.

作用机制

The mechanism by which this compound exerts its effects can be multifaceted, depending on the application:

Molecular Interactions: : It may interact with specific molecular targets, such as enzymes or receptors, altering their activity.

Pathways Involved: : Could be involved in key biological pathways, influencing processes like cell signaling, metabolic pathways, or gene expression.

相似化合物的比较

Comparing this compound with others can highlight its unique properties:

2,4-Difluoro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar but lacks the phenylsulfonyl group.

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains sulfonamide group but not difluorinated.

The presence of both difluorination and phenylsulfonyl groups makes 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide particularly unique in terms of its potential reactivity and applications.

生物活性

2,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroquinoline moiety substituted with difluoro and sulfonamide groups. Its unique chemical properties may contribute to its biological efficacy.

Structural Formula

Recent studies indicate that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells involved in autoimmune diseases. This mechanism positions the compound as a promising candidate for treating conditions like psoriasis and rheumatoid arthritis.

Efficacy Studies

- Psoriasis Treatment : In murine models, the compound demonstrated effective treatment outcomes at lower doses compared to existing therapies. The bioavailability was significantly enhanced, with values reported at 48.1% in mice and 32.9% in rats, compared to 6.2% and 4.1% for the reference compound GSK2981278 respectively .

- Rheumatoid Arthritis : In models simulating rheumatoid arthritis, the compound exhibited comparable therapeutic effects to established treatments but with reduced side effects over a two-week administration period .

Case Studies

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Murine Psoriasis | Low Dose | Significant reduction in lesions |

| Study 2 | Rheumatoid Arthritis | Low Dose | Comparable efficacy to GSK2981278 |

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising results:

- Oral Bioavailability : Enhanced absorption rates were noted, making it suitable for oral administration.

- Half-Life : Further studies are required to establish the half-life and metabolic pathways.

Safety Profile

In preliminary toxicity assessments, no adverse effects were observed after two weeks of administration at therapeutic doses. This safety profile is crucial for advancing clinical applications.

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-9-11-21(19(23)13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEJNLGKFJIYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。